molecular formula C25H29N3O5S B11948107 Carbobenzyloxymethionyltryptophan methyl ester

Carbobenzyloxymethionyltryptophan methyl ester

Cat. No.: B11948107
M. Wt: 483.6 g/mol
InChI Key: QBLHXQIJTHHTRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbobenzyloxymethionyltryptophan methyl ester typically involves the protection of amino acids and subsequent esterification. The process starts with the protection of the amino group of methionine using a carbobenzyloxy (Cbz) group. This is followed by coupling with tryptophan methyl ester under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach involves large-scale synthesis using automated peptide synthesizers and purification through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxymethionyltryptophan methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

Carbobenzyloxymethionyltryptophan methyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of carbobenzyloxymethionyltryptophan methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic natural peptides, allowing it to bind to active sites and modulate biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Carbobenzoxy-L-methionine: Similar in structure but lacks the tryptophan moiety.

    Tryptophan methyl ester: Contains the tryptophan moiety but lacks the methionine and carbobenzyloxy groups.

    Carbobenzoxy-L-tryptophan: Similar but lacks the methionine moiety.

Uniqueness

Carbobenzyloxymethionyltryptophan methyl ester is unique due to its combination of methionine, tryptophan, and carbobenzyloxy groups. This unique structure allows it to serve as a versatile building block in peptide synthesis and as a model compound in biochemical studies .

Properties

Molecular Formula

C25H29N3O5S

Molecular Weight

483.6 g/mol

IUPAC Name

methyl 3-(1H-indol-3-yl)-2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate

InChI

InChI=1S/C25H29N3O5S/c1-32-24(30)22(14-18-15-26-20-11-7-6-10-19(18)20)27-23(29)21(12-13-34-2)28-25(31)33-16-17-8-4-3-5-9-17/h3-11,15,21-22,26H,12-14,16H2,1-2H3,(H,27,29)(H,28,31)

InChI Key

QBLHXQIJTHHTRV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCSC)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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